molecular formula C27H29FN2O3 B2973937 3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1448136-75-1

3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No. B2973937
CAS RN: 1448136-75-1
M. Wt: 448.538
InChI Key: PNFXEWTWHPIYAN-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields.

Scientific Research Applications

    Electrochromic and Optical Devices

    • Application : Spectroelectrochemical studies reveal its potential for use in electrochromic devices (such as smart windows) and optical devices (such as displays). Understanding its interconversion between different redox states is crucial for optimizing these applications.

    Estrogen Receptor Modulation

    • Application : Research suggests that this compound affects parameters sensitive to estrogens and selective estrogen receptor modulators (SERMs). Investigating its impact on body weight, uteri, serum cholesterol, and bones provides insights into its potential as an estrogen-related therapeutic agent.

    Quantum Chemical Studies

properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O3/c1-32-24-15-17-30(18-16-24)23-10-8-22(9-11-23)29-27(31)14-5-20-3-2-4-26(19-20)33-25-12-6-21(28)7-13-25/h2-4,6-13,19,24H,5,14-18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFXEWTWHPIYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

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